molecular formula C5H5Cl2NO B146413 2-Chloropyridine N-oxide hydrochloride CAS No. 20295-64-1

2-Chloropyridine N-oxide hydrochloride

Cat. No.: B146413
CAS No.: 20295-64-1
M. Wt: 166 g/mol
InChI Key: GRZNODNSNCXOHE-UHFFFAOYSA-N
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Description

2-Chloropyridine N-oxide hydrochloride is a chemical compound with the molecular formula C(_5)H(_5)Cl(_2)NO. It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is oxidized to form an N-oxide, and a chlorine atom is attached to the second position of the ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Biochemical Analysis

Biochemical Properties

It has been used in benzyl viologen enzyme assays of membrane fractions , suggesting that it may interact with enzymes and other biomolecules

Cellular Effects

It is known to cause skin and eye irritation, and may cause respiratory irritation . These effects suggest that 2-Chloropyridine N-oxide hydrochloride can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to react with nucleophiles to generate pyridine derivatives . In these conversions, chloride is displaced . This suggests that this compound may interact with biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression.

Temporal Effects in Laboratory Settings

It is known to be hygroscopic , suggesting that its effects may change over time due to degradation or instability

Dosage Effects in Animal Models

It is known to cause skin irritation and serious eye irritation , suggesting that high doses may have toxic or adverse effects.

Metabolic Pathways

It is known to react with nucleophiles to generate pyridine derivatives , suggesting that it may interact with enzymes or cofactors and affect metabolic flux or metabolite levels.

Transport and Distribution

Its known reactivity with nucleophiles suggests that it may interact with transporters or binding proteins, potentially affecting its localization or accumulation.

Subcellular Localization

Its known reactivity with nucleophiles suggests that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloropyridine N-oxide hydrochloride typically involves the chlorination of pyridine N-oxide. One common method includes the reaction of pyridine N-oxide with thionyl chloride (SOCl(_2)) under controlled conditions. The reaction proceeds as follows:

C5H5NO+SOCl2C5H4ClNO+SO2+HCl\text{C}_5\text{H}_5\text{NO} + \text{SOCl}_2 \rightarrow \text{C}_5\text{H}_4\text{ClNO} + \text{SO}_2 + \text{HCl} C5​H5​NO+SOCl2​→C5​H4​ClNO+SO2​+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow processes, to ensure consistent quality and yield. These methods often use automated systems to control reaction parameters like temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 2-Chloropyridine N-oxide hydrochloride can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.

    Reduction: Reduction reactions can convert the N-oxide back to the corresponding amine.

    Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H(_2)O(_2)) or peracids can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide (NaN(_3)) or potassium thiocyanate (KSCN) in the presence of a base.

Major Products:

    Oxidation: More oxidized pyridine derivatives.

    Reduction: 2-Chloropyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloropyridine N-oxide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Comparison with Similar Compounds

    2-Chloropyridine: Lacks the N-oxide group, making it less reactive in certain types of chemical reactions.

    4-Chloropyridine N-oxide: Similar structure but with the chlorine atom at the fourth position, leading to different reactivity and applications.

    2,4-Dichloropyridine: Contains two chlorine atoms, which can significantly alter its chemical properties and uses.

Uniqueness: 2-Chloropyridine N-oxide hydrochloride is unique due to the presence of both the chlorine atom and the N-oxide group, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis and research.

This compound’s versatility and reactivity make it an important tool in various scientific disciplines, contributing to advancements in chemistry, biology, and industrial applications.

Properties

IUPAC Name

2-chloro-1-oxidopyridin-1-ium;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO.ClH/c6-5-3-1-2-4-7(5)8;/h1-4H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZNODNSNCXOHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C(=C1)Cl)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10174180
Record name Chloride 2-chloropyridinium 1-oxide
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Molecular Weight

166.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20295-64-1
Record name Pyridine, 2-chloro-, 1-oxide, hydrochloride (1:1)
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Record name 20295-64-1
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Record name Chloride 2-chloropyridinium 1-oxide
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Record name Chloride 2-chloropyridinium 1-oxide
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Synthesis routes and methods

Procedure details

The moist crystals of 2-aminopyridine-1-oxide hydrochloride from Example 1, with or without drying and recrystallization, or the material of Example 2 after purification, can be used in this preparation without substantial difference in the results. A solution of 2-aminopyridine-1-oxide hydrochloride (110 g. dry weight) and 146 g. of concentrated hydrochloric acid (37.5%) in 158 g. of water was cooled to about 0° C and treated dropwise, with stirring, with 51.8 g. of sodium nitrite in 110 g. of water over a period of 1 hour with the temperature being maintained between -5° C and +5° C, to give a clear, orange solution of diazotized material. The orange solution was stirred for about 5 minutes at about 0° C, and was then immediately added by a cooled funnel, over a 40-minute period with stirring, to a hot solution of 110 g. 20% hydrochloric acid with the temperature of the reaction vessel being maintained at 95°-101° C. After 1/3 of the diazotized solution was added, 58.5 g. concentrated hydrochloric acid (37.5%) was poured into the hot reaction mixture. The addition of the remaining 2/3 of diazotized solution was then continued at the same rate and temperature, and stirring was then continued until nitrogen evolution ceased, about 7 minutes. This treatment yielded an aqueous solution of 2-chloropyridine-1-oxide hydrochloride, suitable for use as the solution in Examples 4 and 5. Isolation by vacuum evaporation, extraction from inorganic salts with absolute ethanol and recrystallization from ethanol-toluene gave purified material, m.p. 135°-137° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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